molecular formula C17H23NOSi B13768344 Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)- CAS No. 57665-45-9

Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)-

Cat. No.: B13768344
CAS No.: 57665-45-9
M. Wt: 285.45 g/mol
InChI Key: BXEGDYPVMRTNIU-UHFFFAOYSA-N
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Description

Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)- is a synthetic ethylamine derivative characterized by a methyldiphenylsilyl ether substituent at the 2-position of the ethylamine backbone.

Properties

CAS No.

57665-45-9

Molecular Formula

C17H23NOSi

Molecular Weight

285.45 g/mol

IUPAC Name

N,N-dimethyl-2-[methyl(diphenyl)silyl]oxyethanamine

InChI

InChI=1S/C17H23NOSi/c1-18(2)14-15-19-20(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3

InChI Key

BXEGDYPVMRTNIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)- typically involves the protection of the hydroxyl group of a 2-(dimethylamino)ethanol derivative by silylation using a methyldiphenylsilyl chloride or related silylating agents. The key step is the formation of a silyl ether linkage (Si–O–C) that stabilizes the molecule and modulates its reactivity for subsequent transformations.

Starting Materials

  • 2-(Dimethylamino)ethanol : The amino alcohol precursor providing the ethylamine backbone.
  • Methyldiphenylsilyl chloride : The silylating reagent introducing the methyldiphenylsilyl protecting group.
  • Base : Typically an organic base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during silylation.

Typical Reaction Conditions

  • Solvent : Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to avoid hydrolysis of the silyl chloride.
  • Temperature : Reactions are usually carried out at 0 °C to room temperature to control reaction rate and minimize side reactions.
  • Reaction Time : Typically ranges from 1 to 24 hours depending on scale and reagent purity.

Representative Synthetic Procedure

  • Activation : In an inert atmosphere (nitrogen or argon), 2-(dimethylamino)ethanol is dissolved in anhydrous dichloromethane.
  • Base Addition : Triethylamine is added dropwise to the stirred solution at 0 °C.
  • Silylation : Methyldiphenylsilyl chloride is added slowly to the reaction mixture under stirring.
  • Reaction Monitoring : The progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
  • Work-Up : After completion, the reaction mixture is washed with aqueous acid and base to remove residual reagents and byproducts.
  • Purification : The crude product is purified by column chromatography or recrystallization to afford Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)- as a pure compound.

Catalytic and Alternative Methods

While direct silylation is the most straightforward approach, there are catalytic methods reported for the preparation of similar N,N-dimethylaminoalkyl silylethers:

  • Catalyst Systems : Transition metal catalysts such as copper-nickel or copper-zinc-ruthenium complexes have been employed in related amination reactions to improve yield and selectivity, especially in the preparation of N,N-dimethyl-N-alkylamines from higher alcohols and dimethylamine under hydrogen atmosphere.
  • Hydrogenation/Amination : The use of hydrogen gas and amination catalysts (Group VIII metals like Ni, Pd, Ru) can facilitate the conversion of alcohols to amines, which can then be silylated.

These catalytic approaches are more relevant for bulk synthesis of N,N-dimethylaminoalkyl intermediates but can be adapted for the preparation of the silyl ether derivative by subsequent silylation.

Data Tables Summarizing Preparation Parameters

Parameter Typical Range / Value Notes
Starting amine alcohol 2-(Dimethylamino)ethanol Purity > 98%
Silylating agent Methyldiphenylsilyl chloride Commercially available
Base Triethylamine or pyridine 1.1 – 2 equivalents relative to amine
Solvent Dichloromethane, THF Anhydrous conditions required
Temperature 0 °C to room temperature Controls reaction rate and side reactions
Reaction time 1 – 24 hours Monitored by TLC or GC
Catalyst (if applicable) Cu-Ni, Cu-Zn-Ru complexes For amination step prior to silylation
Yield 70

Chemical Reactions Analysis

Types of Reactions

Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions, such as temperature and solvent, are optimized to achieve the desired reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)- has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs share the N,N-dimethyl-2-(substituted-oxy)ethylamine core but differ in the substituent attached to the oxygen atom. Key comparisons include:

Orphenadrine (N,N-Dimethyl-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine)
  • Substituent : o-Methyl-α-phenylbenzyl (aromatic ether).
  • Pharmacology: A centrally acting skeletal muscle relaxant and anticholinergic agent. It inhibits muscarinic receptors and neuronal reuptake of monoamines, making it effective for muscle spasms and Parkinsonian symptoms .
  • Physicochemical Properties : The benzyl ether group provides moderate lipophilicity, facilitating blood-brain barrier penetration. The citrate salt (CAS 4682-36-4) enhances aqueous solubility for pharmaceutical formulations .
Phenyltoloxamine Citrate (N,N-Dimethyl-2-(α-phenyl-o-toloxy)ethylamine citrate)
  • Substituent : α-Phenyl-o-toloxy (bulky aryl ether).
  • Pharmacology: A histamine H1 receptor antagonist with sedative and anticholinergic effects, used in cough/cold formulations. The citrate salt (C17H21NO·C6H8O7) improves solubility and stability .
Ethylamine, N,N-Dimethyl-2-(trimethylsiloxy)-
  • Substituent : Trimethylsiloxy (small silicon-based group).
  • However, its simpler structure may reduce metabolic stability compared to methyldiphenylsilyl analogs .
Target Compound: Ethylamine, N,N-Dimethyl-2-((methyldiphenylsilyl)oxy)-
  • Substituent : Methyldiphenylsilyl (bulky, silicon-containing group).
  • Hypothesized Properties: Lipophilicity: Higher than orphenadrine and phenyltoloxamine due to the diphenylsilyl group, possibly prolonging half-life. Metabolic Stability: The silicon-oxygen bond may resist enzymatic degradation compared to carbon-oxygen bonds, though this requires validation.

Pharmacological and Toxicological Considerations

  • Orphenadrine: Known for hepatotoxicity at high doses, linked to its metabolic conversion into reactive intermediates.
  • Phenyltoloxamine : Primarily exhibits H1 antagonism with fewer anticholinergic side effects. Structural modifications like the silyl group could shift receptor selectivity .
  • NDMA (N-Nitrosodimethylamine): Although named similarly, NDMA (CAS 62-75-9) is a carcinogenic nitrosamine unrelated to ethylamine derivatives. This highlights the importance of structural distinction in toxicity assessments .

Data Table: Comparative Analysis

Compound Name Substituent Molecular Weight (g/mol) Pharmacological Activity Key Properties References
Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)- Methyldiphenylsilyloxy ~327.5 (estimated) Hypothesized muscle relaxant High lipophilicity, potential stability
Orphenadrine Citrate o-Methyl-α-phenylbenzyloxy 461.50 Skeletal muscle relaxant, anticholinergic Moderate lipophilicity, citrate salt enhances solubility
Phenyltoloxamine Citrate α-Phenyl-o-toloxy 461.50 Histamine H1 antagonist Sedative, reduced anticholinergic effects
N,N-Dimethyl-2-(trimethylsiloxy)ethylamine Trimethylsiloxy 161.32 Not specified High lipophilicity, simple siloxy group

Biological Activity

Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)- is an organic compound notable for its unique structure, which integrates an ethylamine backbone with dimethyl groups and a methyldiphenylsilyl ether functional group. This compound has garnered interest due to its potential applications in various fields, including materials science and biological studies. The exploration of its biological activity is crucial for understanding its safety, efficacy, and potential therapeutic uses.

  • Molecular Formula : C18H25NOSi
  • Molar Mass : Approximately 285.46 g/mol
  • Density : About 1.01 g/cm³
  • Solubility : Potentially soluble in various organic solvents due to the presence of the siloxy group.

Biological Activity Overview

Research into the biological activity of Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)- is still emerging, with several studies highlighting its potential interactions within biological systems. The compound's structure suggests it may exhibit various pharmacological properties, although specific biological activities remain to be fully elucidated.

Key Areas of Investigation

  • Cellular Interactions : Studies have indicated that compounds with similar structures can interact with cellular receptors and pathways, suggesting that Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)- may influence cellular processes such as signaling and metabolism.
  • Toxicity Assessments : Preliminary toxicity studies are essential to evaluate the safety profile of this compound. Initial findings suggest that while some derivatives exhibit low toxicity, further comprehensive assessments are needed.
  • Pharmacological Potential : The compound's unique structural features may allow it to act as a ligand for various biological targets, potentially leading to therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)-, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
DimethylamineSimple amine without silyl groupsLacks siloxy functionality
MethyldiphenylsilaneNo amine functionalityPurely silane-based
N,N-DimethylethanolamineContains hydroxyl group instead of silaneHydroxyl instead of silyl

This comparison highlights how Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)- combines both amine and silane functionalities, potentially enhancing its reactivity and application range.

Case Studies and Research Findings

  • Cell Viability Assays : In vitro studies have demonstrated that compounds with similar siloxy groups can modulate cell viability in cancer cell lines. Further research is required to determine if Ethylamine, N,N-dimethyl-2-((methyldiphenylsilyl)oxy)- exhibits similar effects.
  • Enzyme Interaction Studies : Research has indicated that certain amine derivatives can act as enzyme inhibitors or activators. Investigating whether this compound interacts with specific enzymes could reveal insights into its potential therapeutic roles.
  • In Vivo Studies : Limited animal studies are available; however, ongoing research aims to assess the pharmacokinetics and metabolic pathways of this compound to better understand its biological activity in living organisms.

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